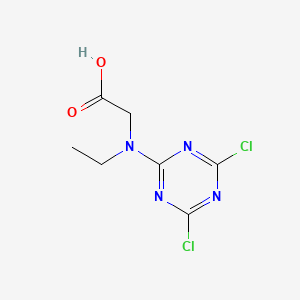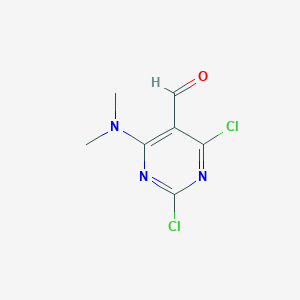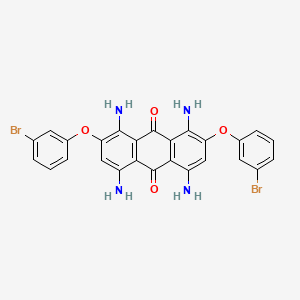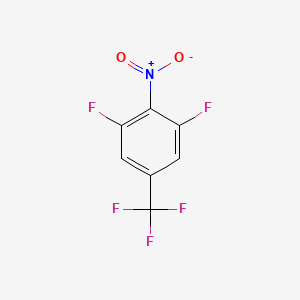
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone is a complex organic compound with the molecular formula C20H14N2O6. It is known for its unique structure, which includes multiple hydroxyl and amino groups attached to an anthraquinone core. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Hydroxylation: Hydroxyl groups are introduced at the 2, 3, 4, and 8 positions through electrophilic aromatic substitution reactions using hydroxylating agents such as hydrogen peroxide or hydroxyl radicals.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the amination and hydroxylation reactions.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification: Industrial purification methods include large-scale chromatography and crystallization techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted anthraquinone derivatives with different functional groups.
Applications De Recherche Scientifique
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disperse Blue 56: 1,5-Diamino-2-bromo-4,8-dihydroxy-9,10-anthraquinone.
Disperse Blue 19: Another anthraquinone derivative with similar structural features.
Uniqueness
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84100-90-3 |
|---|---|
Formule moléculaire |
C20H14N2O6 |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
1,5-diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O6/c21-9-2-4-11(24)15-14(9)19(27)16-13(26)6-8(18(22)17(16)20(15)28)7-1-3-10(23)12(25)5-7/h1-6,23-26H,21-22H2 |
Clé InChI |
PZFWXFIOPGAEJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


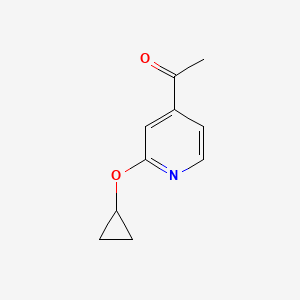
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)
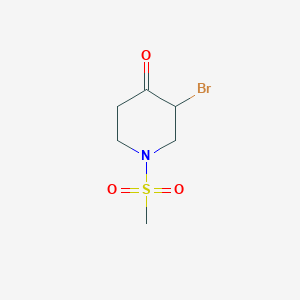
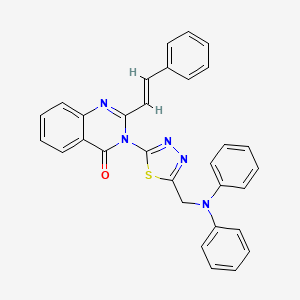
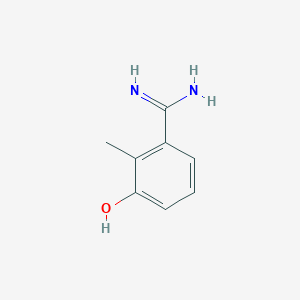
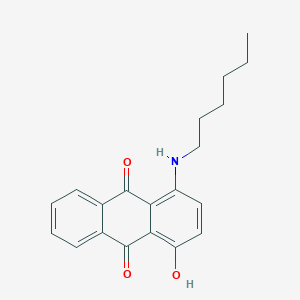
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
